molecular formula C6H12ClF2NO2 B12447732 3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride

3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride

Cat. No.: B12447732
M. Wt: 203.61 g/mol
InChI Key: CKNCEKXNCWDENW-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO2. It is known for its unique structure, which includes two fluorine atoms and a piperidine ring.

Preparation Methods

The synthesis of 3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride involves several steps. One common synthetic route includes the fluorination of a piperidine derivative followed by the introduction of a methyl group and the formation of the diol. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved in its action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride can be compared with other similar compounds, such as:

    3,3-Difluoropiperidine: Lacks the methyl and diol groups, making it less versatile in certain reactions.

    1-Methylpiperidine-4,4-diol: Does not contain fluorine atoms, which may reduce its binding affinity to certain targets.

    3,3-Difluoro-1-methylpiperidine:

Properties

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidine-4,4-diol;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-9-3-2-6(10,11)5(7,8)4-9;/h10-11H,2-4H2,1H3;1H

InChI Key

CKNCEKXNCWDENW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)(O)O.Cl

Origin of Product

United States

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